11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor: 5-Bis-(2,6-difluoro-benzylidene)-cyclopentanone [] has been identified as a potent and selective inhibitor of 11β-HSD1. This enzyme plays a crucial role in regulating glucocorticoid hormone action, making it a potential therapeutic target for treating metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease.
Calcium Release-Activated Calcium (CRAC) Channel Inhibitor: Research has led to the discovery of 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide [] as a potent and selective CRAC channel inhibitor. CRAC channels are essential for T cell activation and function, making them attractive targets for treating autoimmune diseases like rheumatoid arthritis.
AMPA Receptor Potentiator: A novel sulfonylamino compound, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA) [], has been found to selectively potentiate glutamate receptors of the AMPA subtype. PEPA exhibits a preference for modulating AMPA receptor flop isoforms and shows potential for further investigation in neurological disorders.
Dye-sensitized Solar Cells (DSSCs): Donor and acceptor 2,6-disubstituted BODIPY derivatives [] show promise as efficient photosensitizers in DSSCs. Their unique photophysical properties, including strong absorption in the visible region and efficient electron transfer capabilities, make them suitable for converting solar energy into electricity.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4